8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone
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Overview
Description
8-Azaspiro[45]decan-8-yl(cyclopentyl)methanone is a spiro compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150 to 200°C . These methods are designed to be efficient and cost-effective, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of commercially available reagents and straightforward reaction conditions makes the industrial synthesis of this compound feasible and scalable .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which play a role in various physiological processes . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1-Oxa-4-azaspiro[4.5]decane
- 2-Azaspiro[4.5]decan-3-one
Uniqueness
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone is unique due to its specific spirocyclic structure and the presence of a cyclopentyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
8-azaspiro[4.5]decan-8-yl(cyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14(13-5-1-2-6-13)16-11-9-15(10-12-16)7-3-4-8-15/h13H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYJPLPYNMZOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CCCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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